4-Iodo-1-phthalimido-pentane

Description

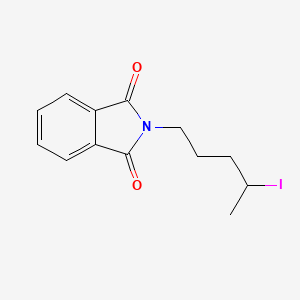

Structure

3D Structure

Propriétés

Numéro CAS |

63460-47-9 |

|---|---|

Formule moléculaire |

C13H14INO2 |

Poids moléculaire |

343.16 g/mol |

Nom IUPAC |

2-(4-iodopentyl)isoindole-1,3-dione |

InChI |

InChI=1S/C13H14INO2/c1-9(14)5-4-8-15-12(16)10-6-2-3-7-11(10)13(15)17/h2-3,6-7,9H,4-5,8H2,1H3 |

Clé InChI |

FROIFDCQSSYMAS-UHFFFAOYSA-N |

SMILES canonique |

CC(CCCN1C(=O)C2=CC=CC=C2C1=O)I |

Origine du produit |

United States |

Fundamental Aspects of 4 Iodo 1 Phthalimido Pentane in Chemical Research

Structural Characterization and Chemical Identity

4-Iodo-1-phthalimido-pentane, with the chemical formula C13H14INO2, is structurally defined as a pentane (B18724) chain where one end is substituted with a phthalimide (B116566) group and the fourth carbon atom bears an iodine atom. nih.govchemsrc.comlookchem.com The IUPAC name for this compound is 2-(4-iodopentyl)isoindole-1,3-dione. nih.gov It is also known by synonyms such as N-(4-Iodopentyl)phthalimide and 1-Phthalimido-4-iodopentane. simsonpharma.com

The presence of both a bulky, aromatic phthalimide group and an iodine atom on the aliphatic chain imparts a unique set of physical and chemical properties to the molecule. These properties are crucial for its application in organic synthesis.

Below is an interactive data table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C13H14INO2 nih.govchemsrc.com |

| Molecular Weight | 343.16 g/mol nih.govsimsonpharma.com |

| CAS Number | 63460-47-9 nih.govchemsrc.comchem960.com |

| IUPAC Name | 2-(4-iodopentyl)isoindole-1,3-dione nih.gov |

| Synonyms | This compound, N-(4-Iodopentyl)phthalimide simsonpharma.com |

| Boiling Point (Predicted) | 394.9±25.0 °C lookchem.com |

| Density (Predicted) | 1.642±0.06 g/cm3 lookchem.com |

| XLogP3 | 3.7 nih.gov |

Strategic Importance of Alkyl Iodides in Organic Synthesis

Alkyl iodides, a class of organic compounds to which this compound belongs, are of significant strategic importance in organic synthesis. chemicalbull.comnih.gov Their utility stems primarily from the nature of the carbon-iodine (C-I) bond. The C-I bond is the weakest among the carbon-halogen bonds, making the iodide ion an excellent leaving group in nucleophilic substitution reactions. wikipedia.org This high reactivity allows for the facile introduction of various functional groups into a molecule. libretexts.orgmsu.edu

The reactivity order of alkyl halides in substitution reactions is generally RI > RBr > RCl > RF, highlighting the superior reactivity of alkyl iodides. byjus.com This enhanced reactivity is attributed to the lower bond dissociation energy of the C-I bond. wikipedia.org Alkyl iodides are commonly prepared through the Finkelstein reaction, which involves the exchange of a halide (typically chloride or bromide) with iodide. testbook.comiitk.ac.in

Alkyl iodides serve as crucial intermediates in the synthesis of a wide array of compounds, including pharmaceuticals and agrochemicals. numberanalytics.com They participate in various reactions, including nucleophilic substitutions and elimination reactions, enabling the construction of complex molecular architectures. libretexts.orgtestbook.com For instance, they are excellent substrates for transition metal-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. google.com

Contributions of Phthalimide Derivatives to Synthetic Chemistry

Phthalimide and its derivatives are versatile reagents in synthetic chemistry, most notably for their role in the Gabriel synthesis of primary amines. libretexts.orgwikipedia.orgbyjus.com This method provides a reliable way to form primary amines from primary alkyl halides, avoiding the over-alkylation that can occur with direct alkylation of ammonia (B1221849). byjus.comorganicchemistrytutor.com The process involves the N-alkylation of potassium phthalimide with an alkyl halide, followed by the liberation of the primary amine through hydrazinolysis or acidic hydrolysis. wikipedia.orgnrochemistry.com

The phthalimide group acts as a protecting group for the amine functionality. The nitrogen atom in phthalimide is rendered non-nucleophilic due to the electron-withdrawing effect of the two adjacent carbonyl groups, but its anion is a good nucleophile. byjus.com This allows for controlled alkylation at the nitrogen atom.

Beyond the Gabriel synthesis, phthalimide derivatives have been extensively explored in medicinal chemistry due to their diverse biological activities. nih.govucl.ac.uknih.govresearchgate.net The phthalimide scaffold is considered a pharmacophore, a structural feature responsible for a drug's pharmacological activity. ucl.ac.uk Numerous compounds containing the phthalimide moiety have been synthesized and investigated for their potential as anti-inflammatory, anticancer, antimicrobial, and anticonvulsant agents. nih.govresearchgate.net The hydrophobic nature of the phthalimide group allows it to cross biological membranes, contributing to its bioavailability. ucl.ac.ukresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 4 Iodo 1 Phthalimido Pentane

N-Alkylation Reactions Utilizing the Phthalimido-pentyl Iodide Moiety

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nitrogen-containing nucleophile attacks the carbon atom bonded to the iodine, displacing the iodide leaving group. byjus.commasterorganicchemistry.com The phthalimide (B116566) group itself is relatively non-nucleophilic due to the delocalization of the nitrogen lone pair across the two adjacent carbonyl groups, which prevents unwanted side reactions like over-alkylation. masterorganicchemistry.com A range of nitrogen nucleophiles can be successfully alkylated, including imides, azides, and various heterocycles. organic-chemistry.org The reaction conditions typically involve a polar aprotic solvent, such as dimethylformamide (DMF), and may be facilitated by a base to deprotonate the nucleophile if it is acidic. organic-chemistry.orgnih.gov

| Nucleophile | Product | Typical Conditions | Reference Principle |

|---|---|---|---|

| Potassium Phthalimide | 1,5-Bis(phthalimido)pentane | DMF, Heat | Gabriel Synthesis wikipedia.org |

| Sodium Azide (NaN3) | 4-Azido-1-phthalimido-pentane | DMF, 60-80°C | SN2 Reaction |

| Indole | 1-(5-Phthalimidopentyl)indole | KOH, Ionic Liquid | N-Alkylation of Heterocycles organic-chemistry.org |

| Aniline (B41778) | N-(5-Phthalimidopentyl)aniline | K2CO3, Acetonitrile (B52724), Reflux | Amine Alkylation |

Carbon-Iodine Bond Reactivity in Metal-Catalyzed Coupling Processes

The carbon-iodine (C-I) bond in this compound is susceptible to oxidative addition by low-valent transition metal catalysts, particularly palladium(0) complexes. researchgate.net This reactivity enables the participation of the molecule in a variety of powerful carbon-carbon bond-forming cross-coupling reactions. mdpi.comdntb.gov.ua Alkyl iodides are generally more reactive than the corresponding bromides and chlorides in these transformations, often allowing for milder reaction conditions. wikipedia.org

Sonogashira Coupling: This reaction forms a C(sp)-C(sp³) bond by coupling a terminal alkyne with an organic halide. wikipedia.orgorganic-chemistry.org The process is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.org The reaction of this compound with a terminal alkyne would yield a 1-phthalimido-alk-4-yne derivative. While copper-free versions of the Sonogashira coupling have been developed, the classic conditions remain widely used. libretexts.orgnih.gov

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. While traditionally used for aryl and vinyl halides, modifications have allowed for the use of alkyl halides.

Suzuki Coupling: This versatile reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide. It is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. The coupling of this compound with an arylboronic acid would produce an aryl-substituted phthalimido-pentane.

| Reaction Name | Coupling Partner | Catalyst System | Typical Base | Reference Principle |

|---|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(PPh3)4 / CuI | Et3N or Piperidine | wikipedia.org, libretexts.org |

| Suzuki Coupling | Boronic Acid (R-B(OH)2) | Pd(PPh3)4 or Pd(OAc)2/Ligand | Na2CO3, K3PO4 | researchgate.net, nih.gov |

| Heck Coupling | Alkene (CH2=CHR) | Pd(OAc)2 / Ligand | Et3N, K2CO3 | researchgate.net, nih.gov |

Role of the Phthalimide Group in Nitrogen-Centered Radical Chemistry

While the N-alkylphthalimide group itself is relatively stable, it can be a precursor to nitrogen-centered radicals under specific conditions, enabling unique intramolecular reactions. rsc.org A classic example of such a transformation is the Hofmann-Löffler reaction (also known as the Hofmann-Löffler-Freytag reaction). wikipedia.orgwikiwand.com This reaction involves the generation of a nitrogen-centered radical from an N-halogenated amine under acidic conditions, initiated either thermally or photochemically. youtube.comyoutube.com

The mechanism proceeds through the following key steps:

Radical Generation: Homolytic cleavage of the nitrogen-halogen bond of a protonated N-haloamine generates a highly reactive nitrogen-centered radical cation. wikipedia.orgyoutube.com

Intramolecular Hydrogen Abstraction: The nitrogen radical abstracts a hydrogen atom from a remote carbon, typically at the δ-position, via a six-membered ring transition state. This 1,5-hydrogen atom transfer is a defining feature of the reaction. youtube.com

Radical Propagation: The resulting carbon-centered radical then abstracts a halogen atom from another N-haloamine molecule, propagating the radical chain and forming a δ-haloamine. youtube.com

Cyclization: Upon treatment with a base, the δ-haloamine undergoes intramolecular nucleophilic substitution to form a five-membered ring, typically a pyrrolidine (B122466) derivative. wikipedia.org

Although this compound is not an N-haloamine, a related molecule where the phthalimide is converted to a primary amine and then halogenated could undergo this cyclization. Furthermore, N-hydroxyphthalimide (NHPI) is a well-known precursor to the phthalimide-N-oxyl radical (PINO), a non-persistent nitrogen-oxygen radical. nih.govscispace.com PINO is a powerful hydrogen atom abstractor and is used to activate C-H bonds in various substrates. nih.gov Similarly, N-(acyloxy)phthalimides can undergo reductive fragmentation to generate carbon-centered radicals, highlighting the phthalimide group's role as a versatile handle for radical generation. rsc.orgnih.govdigitellinc.com

C-N Bond Formation Reactions Mediated by Phthalimide-Iodine Systems

The synergy between a phthalimide derivative and an iodine-based reagent can facilitate powerful C-N bond formation reactions. The Hofmann-Löffler reaction described above is a prime example of an intramolecular C-N bond formation, where an N-haloamine (which can be prepared using iodine) cyclizes to form a new C-N bond. wikipedia.orgchemrxiv.org

Beyond intramolecular cyclizations, hypervalent iodine(III) reagents can be used in conjunction with phthalimide-derived nitrogen sources to achieve intermolecular C-N bond formation. scispace.com For instance, reagents like diacetoxyiodobenzene (B1259982) (PhI(OAc)₂) can oxidize N-hydroxyphthalimide (NHPI) to generate the PINO radical. nih.govscispace.com This radical can then engage in a sequence of hydrogen abstraction and radical-radical coupling to functionalize C-H bonds, although this typically leads to C-O bond formation. nih.gov However, the underlying principle involves an iodine(III)-mediated generation of a reactive nitrogen species. scispace.com The iodine-phthalimido bond itself has been proposed as a precursor to nitrogen radicals or electrophilic nitrogen sources, depending on the reaction conditions. scispace.com Electrocatalytic methods using iodine as a mediator have also been developed to activate C-H bonds and promote intramolecular C-N bond formation through a transient N-I intermediate. chemrxiv.org

Applications As a Key Synthetic Intermediate and Building Block

Precursor in the Synthesis of Quinolines and Related Heterocycles

While direct literature detailing the synthesis of quinolines from 4-Iodo-1-phthalimido-pentane is not abundant, its structural motifs suggest a plausible role as a precursor in multi-step synthetic pathways. The general strategy would likely involve the alkylation of a suitable aniline (B41778) derivative with this compound, followed by cyclization to form the quinoline (B57606) core. The phthalimide (B116566) group serves as a protected form of a primary amine, which can be deprotected at a later stage if required.

One analogous approach involves the reaction of an aniline with a halo- or oxo-pentyl derivative to introduce the side chain, which is then followed by a cyclization reaction to form the quinoline ring system. For instance, the synthesis of certain quinoline derivatives has been achieved using N-(4-oxopentyl)phthalimide, a compound structurally related to this compound. google.com This suggests that the iodinated compound could similarly be used to introduce a five-carbon side chain onto an aniline nitrogen, which could then be manipulated and cyclized to afford a quinoline structure.

The electrophilic cyclization of N-(2-alkynyl)anilines is another established method for quinoline synthesis. nih.govamazonaws.com A potential synthetic route could therefore involve the initial N-alkylation of an aniline with this compound, followed by the introduction of an alkynyl group and subsequent cyclization.

The following table outlines a hypothetical reaction scheme for the synthesis of a quinoline derivative using this compound as a precursor, based on established quinoline synthesis methodologies.

| Step | Reaction | Reactants | Product | Purpose of this compound |

|---|---|---|---|---|

| 1 | N-Alkylation | Aniline derivative, this compound, Base | N-(4-phthalimidopentyl)aniline derivative | Introduction of the phthalimido-protected pentylamine side chain |

| 2 | Cyclization | N-(4-phthalimidopentyl)aniline derivative, Cyclizing agent (e.g., acid catalyst) | Tetrahydroquinoline or Quinoline derivative | Formation of the heterocyclic core |

| 3 | Deprotection (Optional) | Phthalimido-quinoline derivative, Hydrazine (B178648) | Amino-quinoline derivative | Unmasking of the primary amine for further functionalization |

Development of Radiolabeled Precursors for Imaging Agents

The presence of an iodine atom in this compound makes it a candidate for the development of radiolabeled imaging agents. Radioisotopes of iodine, such as ¹²³I, ¹²⁴I, and ¹³¹I, are used in single-photon emission computed tomography (SPECT) and positron emission tomography (PET) imaging. nih.gov The synthesis of radioiodinated compounds often involves the introduction of a radioactive iodine isotope into a precursor molecule.

While the direct radioiodination of this compound itself has not been extensively documented, analogous phthalimide derivatives have been successfully radiolabeled. researchgate.net The general strategies for radioiodination that could be applicable to this compound include:

Isotopic Exchange: This method would involve replacing the non-radioactive iodine atom in this compound with a radioactive isotope. This is often performed in the presence of a suitable catalyst and under controlled temperature conditions.

Electrophilic Radioiodination of a Precursor: A more common approach involves the synthesis of a precursor molecule, such as a trialkylstannyl or boronic acid derivative, at the position where the radioiodine is to be introduced. This precursor is then reacted with a source of radioiodide in the presence of an oxidizing agent to achieve high radiochemical yields and specific activity. mdpi.com

The resulting radiolabeled N-(4-iodopentyl)phthalimide could then be used to alkylate a targeting moiety (e.g., a peptide or a small molecule with affinity for a specific biological target) to create a complete radiopharmaceutical. The phthalimide group can also be deprotected to yield a primary amine, which can be further functionalized.

The table below summarizes the key radioisotopes of iodine and their potential application in conjunction with this compound as a precursor.

| Iodine Isotope | Half-life | Imaging Modality | Potential Application with this compound |

|---|---|---|---|

| ¹²³I | 13.22 hours | SPECT | Development of SPECT imaging agents for diagnosis. |

| ¹²⁴I | 4.18 days | PET | Development of PET imaging agents for diagnosis and dosimetry. |

| ¹²⁵I | 59.4 days | (Preclinical SPECT/Autoradiography) | Used in preclinical research and in vitro assays. |

| ¹³¹I | 8.02 days | SPECT/Therapy | Development of theranostic agents (combination of therapy and diagnosis). |

Functionalization Strategies for Complex Molecular Architectures

This compound is a valuable building block for introducing a five-carbon chain with a protected primary amine into more complex molecules. The iodo group serves as a good leaving group in nucleophilic substitution reactions, allowing for the alkylation of a wide range of nucleophiles. This strategy is particularly useful in medicinal chemistry and materials science for modifying the properties of a lead compound or polymer. researchgate.netnih.gov

A notable example of a similar functionalization strategy is the synthesis of S-alkyl phthalimide-oxadiazole-quinoline hybrids. In this work, various N-bromoalkylphthalimides were used to alkylate the thiol group of a 5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazole-2-thiol, demonstrating the utility of haloalkylphthalimides as effective alkylating agents for constructing complex, multi-functional molecules. mdpi.comnih.gov

The reactivity of this compound allows for its use in various functionalization reactions, as summarized in the table below.

| Nucleophile | Reaction Type | Resulting Functional Group | Application in Complex Architectures |

|---|---|---|---|

| Alcohols (ROH) | Williamson Ether Synthesis | Ether (-OR) | Introduction of flexible ether linkages. |

| Thiols (RSH) | Thioetherification | Thioether (-SR) | Formation of sulfur-containing molecular hybrids. mdpi.comnih.gov |

| Amines (R₂NH) | N-Alkylation | Tertiary Amine (-NR₂) | Building blocks for polyamines and complex alkaloids. |

| Carbanions (e.g., from malonic esters) | C-Alkylation | Carbon-Carbon Bond | Extension of carbon chains and construction of carbocyclic systems. |

The subsequent deprotection of the phthalimide group using hydrazine or other methods provides a primary amine, which can undergo a wide range of further transformations, including amidation, reductive amination, and sulfonylation, further expanding the molecular diversity that can be achieved from this versatile building block.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR Spectroscopic Analysis

A ¹H NMR spectrum of 4-Iodo-1-phthalimido-pentane would be expected to provide information on the number of different types of protons, their chemical environments, and their proximity to one another. The phthalimido group would exhibit characteristic signals in the aromatic region, typically as multiplets due to the coupling of the four aromatic protons. The pentyl chain would show a series of signals in the aliphatic region. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would be crucial for confirming the structure. For instance, the protons closest to the electron-withdrawing phthalimido group and the iodine atom would be expected to resonate at a lower field (higher ppm) compared to the other methylene (B1212753) protons in the chain.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. Distinct signals would be expected for the carbonyl carbons of the phthalimido group, the aromatic carbons, and each of the five carbons in the pentyl chain. The chemical shifts of the carbon atoms would be influenced by their hybridization and the electronegativity of neighboring atoms, with the carbon bonded to the iodine and the carbon bonded to the nitrogen of the phthalimide (B116566) being of particular diagnostic value.

Heteronuclear NMR (e.g., ¹⁹F, ³¹P, ¹⁵N) for Analogous Structures

For analogous structures where the iodine is replaced by other heteroatoms, heteronuclear NMR could be employed. For example, in a fluorinated analog, ¹⁹F NMR would provide distinct signals for the fluorine atoms, offering insights into their electronic environment. Similarly, for phosphorus or nitrogen-containing analogs, ³¹P or ¹⁵N NMR could be utilized for structural confirmation. This approach, however, falls outside the direct analysis of this compound.

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization (ESI)

HRMS with a soft ionization technique like ESI is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₃H₁₄INO₂), HRMS would be used to measure the exact mass of the molecular ion. This experimental mass would then be compared to the calculated theoretical mass to confirm the molecular formula. The isotopic pattern, particularly the presence of iodine, would also be a key feature in the mass spectrum.

Vibrational (Infrared) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrational modes would include the symmetric and asymmetric stretching of the carbonyl (C=O) groups of the imide, typically found in the region of 1700-1770 cm⁻¹. Aromatic C-H and C=C stretching vibrations, as well as aliphatic C-H stretching and bending vibrations, would also be present. The C-I stretching vibration would be expected in the fingerprint region at lower wavenumbers.

Electronic (Ultraviolet-Visible) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and is particularly informative for compounds containing chromophores. The phthalimido group, with its aromatic ring and carbonyl groups, constitutes a significant chromophore. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), would be expected to exhibit absorption bands corresponding to π → π* transitions of the aromatic system.

X-ray Crystallography for Solid-State Structural Determination

A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), indicates that the specific crystal structure of this compound has not been determined or is not publicly available at this time. Therefore, detailed research findings, including crystallographic data tables (unit cell parameters, space group, etc.) and a full description of its solid-state molecular conformation, cannot be provided.

The determination of a crystal structure through single-crystal X-ray diffraction is an empirical process that requires the growth of a suitable, high-quality crystal of the compound. The absence of this data in the public domain suggests that such an analysis for this compound has not yet been undertaken or successfully completed and published.

Future Research Directions and Potential Advancements

Innovations in Synthetic Pathways Employing 4-Iodo-1-phthalimido-pentane

Future synthetic research could leverage the dual reactivity of this compound to construct complex molecular architectures. Innovations may arise from its use in novel multicomponent reactions or cascade sequences where both the iodo and phthalimido groups participate sequentially or concertedly.

One promising area is the development of visible-light-mediated photocatalysis for the generation of alkyl radicals from the carbon-iodine bond. nih.govdoaj.orgnih.gov This approach can be used for C-C bond formation under mild conditions. For instance, the photocatalytic hydroalkylation of aryl-alkenes with alkyl iodides has been demonstrated as a powerful tool for creating complex carbon skeletons. nih.govnih.gov Future studies could explore the use of this compound in similar reactions to introduce the phthalimidopentyl group into various organic scaffolds, providing access to new classes of compounds with potential biological activity. biomedgrid.comnih.gov

Furthermore, advancements in transition-metal-catalyzed cross-coupling reactions could open new synthetic routes. While the Gabriel synthesis is a classic method for forming primary amines from phthalimides and alkyl halides, nih.govbeilstein-journals.orgscispace.com future research could focus on developing catalytic versions of this reaction that are more efficient and have a broader substrate scope. Additionally, the development of dual catalytic systems, for example combining photoredox and nickel catalysis, could enable novel cross-coupling reactions of the alkyl iodide moiety with a variety of partners. researchgate.net

Exploration of Novel Reactivity and Catalytic Roles

The exploration of novel reactivity patterns for this compound is a fertile ground for future research. The generation of alkyl radicals from the C-I bond via photoredox catalysis opens up possibilities for its use in a variety of radical-mediated transformations, including Giese-type additions and reductive cyclizations. doaj.orgnih.gov The phthalimide (B116566) group, while often considered a protecting group, can also influence the reactivity of the molecule through steric and electronic effects.

A particularly intriguing area for future investigation is the potential for this compound to act as a catalyst or precatalyst. For instance, upon conversion to a hypervalent iodine species, it could potentially catalyze a range of oxidative transformations. nih.govnih.gov The long alkyl chain could be modified to incorporate additional functionalities, leading to bifunctional catalysts.

Moreover, the radical generated from this compound could participate in radical-polar crossover cascades, where a radical addition is followed by an ionic reaction, to construct complex polycyclic systems. nih.gov The interplay between the radical chemistry of the alkyl iodide and the potential for the phthalimide group to engage in subsequent transformations could lead to the discovery of novel and efficient synthetic methodologies.

Integration into Materials Science and Chemical Biology Research

The unique structural features of this compound make it a promising building block for the development of advanced materials and chemical biology tools.

Materials Science:

In materials science, the phthalimide moiety is a known component of high-performance polymers, conferring thermal stability and desirable electronic properties. nih.govacs.orgoaepublish.com Future research could explore the incorporation of this compound into polymer backbones through the reaction of its iodo group. This could be achieved via polymerization reactions involving radical intermediates or through post-polymerization modification of existing polymers. The resulting phthalimide-containing polymers could find applications as redox-active materials in organic batteries or as components of organic light-emitting diodes (OLEDs). acs.org

Furthermore, the phthalimide group is known to participate in supramolecular interactions, such as π-π stacking. doaj.orgnih.govmdpi.com This property could be exploited in the design of self-assembling materials and molecular networks. The iodo group can also serve as a handle for surface modification, allowing for the covalent attachment of phthalimide-containing molecules to various substrates.

Chemical Biology:

In the realm of chemical biology, the phthalimide scaffold is present in a number of biologically active molecules and is a key component of certain fluorescent probes. nih.govacs.orgkaist.ac.krmdpi.com The alkyl iodide functionality of this compound provides a reactive handle for bioconjugation, allowing for the attachment of the phthalimide unit to biomolecules such as proteins and peptides. researchgate.netlibretexts.orgnih.gov The resulting bioconjugates could be used as fluorescent labels for cellular imaging or as tools to study protein-protein interactions.

Moreover, the development of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful strategy in drug discovery. tocris.comnih.govsoton.ac.uk PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target. The phthalimide moiety is a known ligand for the E3 ligase Cereblon. tocris.com Future research could explore the use of this compound as a building block for the synthesis of novel PROTACs, where the iodo group serves as a point of attachment for a linker connected to a warhead that binds to the protein of interest.

Synergistic Approaches with Hypervalent Iodine Chemistry

A significant area for future advancement lies in the synergistic combination of the chemistry of this compound with hypervalent iodine reagents. Alkyl iodides can serve as precursors for the synthesis of hypervalent iodine(III) compounds. organic-chemistry.org The oxidation of this compound could lead to the formation of a novel hypervalent iodine reagent bearing a phthalimide group. Such a reagent could exhibit unique reactivity and selectivity in oxidative transformations due to the presence of the phthalimide moiety.

Hypervalent iodine reagents are known to be excellent electrophiles and can also participate in radical reactions. nih.govresearchgate.netacs.org The in situ generation of a hypervalent iodine species from this compound could be coupled with other catalytic cycles, leading to novel synergistic catalytic systems. For example, a photoredox catalyst could be used to generate an alkyl radical from the starting material, which could then be trapped by a hypervalent iodine reagent to initiate a subsequent transformation. researchgate.net

Furthermore, hypervalent iodine reagents can be used to mediate a variety of bond-forming reactions, including C-N and C-O bond formation. nih.gov The intramolecular reaction of a hypervalent iodine species derived from this compound could potentially lead to the formation of novel heterocyclic structures. The investigation of such synergistic approaches holds the promise of discovering new and powerful synthetic methods with broad applications in organic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.